- Ultrafast excited-state dynamics of strongly coupled porphyrin/core-substituted-naphthalenediimide dyadsPhysical Chemistry Chemical Physics, 2011, 13(3), 1019-1029,
Cas no 954374-43-7 (4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone)
![4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone structure](https://es.kuujia.com/scimg/cas/954374-43-7x500.png)
954374-43-7 structure
Nombre del producto:4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Número CAS:954374-43-7
MF:C30H34Br4N2O4
Megavatios:806.217965602875
CID:1090218
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Propiedades químicas y físicas
Nombre e identificación
-
- 4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
- AX8282375
- N,N'-Dioctyl-2,3,6,7-tetrabromonaphthalene-1,8:4,5-bisdicarbimide
- 4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
- 4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone (ACI)
-
- Renchi: 1S/C30H34Br4N2O4/c1-3-5-7-9-11-13-15-35-27(37)19-17-18-21(25(33)23(19)31)29(39)36(16-14-12-10-8-6-4-2)30(40)22(18)26(34)24(32)20(17)28(35)38/h3-16H2,1-2H3
- Clave inchi: UNEXNPKMEOJLCQ-UHFFFAOYSA-N
- Sonrisas: O=C1N(CCCCCCCC)C(=O)C2C3C1=C(C(=C1C=3C(=C(C=2Br)Br)C(=O)N(CCCCCCCC)C1=O)Br)Br
Atributos calculados
- Calidad precisa: 805.92111g/mol
- Carga superficial: 0
- XLogP3: 10.7
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 4
- Cuenta de enlace giratorio: 14
- Masa isotópica única: 801.92521g/mol
- Masa isotópica única: 801.92521g/mol
- Superficie del Polo topológico: 74.8Ų
- Recuento de átomos pesados: 40
- Complejidad: 821
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 1
Propiedades experimentales
- PSA: 78.14000
- Logp: 8.83660
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1585884-250mg |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone |
954374-43-7 | 98% | 250mg |
¥1671.00 | 2024-04-24 | |
eNovation Chemicals LLC | Y1265389-250mg |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
954374-43-7 | 98% | 250mg |
$195 | 2024-06-06 | |
eNovation Chemicals LLC | Y1265389-250mg |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
954374-43-7 | 98% | 250mg |
$180 | 2025-02-19 | |
Aaron | AR00IL99-250mg |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
954374-43-7 | 98% | 250mg |
$164.00 | 2025-02-10 | |
A2B Chem LLC | AI66257-100mg |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
954374-43-7 | 98% | 100mg |
$122.00 | 2024-07-18 | |
1PlusChem | 1P00IL0X-1g |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
954374-43-7 | 98% | 1g |
$478.00 | 2024-04-19 | |
Ambeed | A633411-250mg |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
954374-43-7 | 98% | 250mg |
$174.0 | 2025-02-28 | |
Ambeed | A633411-1g |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
954374-43-7 | 98% | 1g |
$464.0 | 2025-02-28 | |
eNovation Chemicals LLC | Y1265389-250mg |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
954374-43-7 | 98% | 250mg |
$180 | 2025-02-24 | |
eNovation Chemicals LLC | Y1265389-100mg |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
954374-43-7 | 98% | 100mg |
$135 | 2024-06-06 |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Solvents: Acetic acid ; 30 min, 110 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Solvents: Acetic acid
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 12 h, reflux
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 12 h, reflux
Referencia
- Excitation wavelength dependence of the charge separation pathways in tetraporphyrin-naphthalene diimide pentadsPhysical Chemistry Chemical Physics, 2014, 16(11), 5188-5200,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium bromide , Sulfuric acid ; overnight, 130 °C
1.2 Solvents: Acetic acid ; overnight, 90 °C
1.2 Solvents: Acetic acid ; overnight, 90 °C
Referencia
- Supramolecular construction of vesicles based on core-substituted naphthalene diimide appended with triethyleneglycol motifsChemical Communications (Cambridge, 2011, 47(29), 8226-8228,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Phosphorus tribromide Solvents: Toluene ; 6 h, reflux; reflux → 25 °C
Referencia
- Process for bromination of arylene dianhydrides and preparation of their diimides, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Phosphorus tribromide Solvents: Toluene ; 12 h, reflux
Referencia
- First Synthesis of 2,3,6,7-Tetrabromonaphthalene DiimideOrganic Letters, 2007, 9(20), 3917-3920,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Acetic acid Solvents: Acetic acid ; overnight, 90 °C
Referencia
- Solvophobic control of core-substituted naphthalene diimide nanostructuresChemical Communications (Cambridge, 2010, 46(6), 973-975,
Métodos de producción 7
Condiciones de reacción
1.1 Solvents: Acetic acid ; 30 min, 120 °C
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 6 h, reflux
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 6 h, reflux
Referencia
- Dibromohydantoin: A Convenient Brominating Reagent for 1,4,5,8-Naphthalenetetracarboxylic DianhydrideAsian Journal of Organic Chemistry, 2013, 2(9), 779-785,
Métodos de producción 8
Condiciones de reacción
1.1 Solvents: Acetic acid ; 1.5 h, reflux
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 4 h, reflux
1.3 Reagents: Methanol
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 4 h, reflux
1.3 Reagents: Methanol
Referencia
- Core-Fluorinated Naphthalene Diimides: Synthesis, Characterization, and Application in n-Type Organic Field-Effect TransistorsOrganic Letters, 2016, 18(3), 456-459,
Métodos de producción 9
Condiciones de reacción
1.1 Solvents: Acetic acid ; 30 min, 120 °C
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 6 h, reflux
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 6 h, reflux
Referencia
- Process for bromination of arylene dianhydrides and preparation of their diimides, India, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Solvents: Acetic acid ; 40 min, 80 °C; 80 °C → rt
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 10 h, reflux
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 10 h, reflux
Referencia
- Room-Temperature Long-Lived Triplet Excited States of Naphthalenediimides and Their Applications as Organic Triplet Photosensitizers for Photooxidation and Triplet-Triplet Annihilation UpconversionsJournal of Organic Chemistry, 2012, 77(8), 3933-3943,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Phosphorus tribromide Solvents: Toluene ; 6 h, reflux
Referencia
- A near-infrared fluoride sensor based on a substituted naphthalenediimide-anthraquinone conjugateTetrahedron Letters, 2015, 56(33), 4762-4766,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Bromine ; 50 °C
1.2 Reagents: Acetic acid Solvents: Water ; 30 min, 110 °C
1.2 Reagents: Acetic acid Solvents: Water ; 30 min, 110 °C
Referencia
- A Core-Substituted Naphthalene Diimide Fluoride SensorOrganic Letters, 2009, 11(23), 5418-5421,
Métodos de producción 13
Condiciones de reacción
1.1 Solvents: Dichloromethane ; 2 h, reflux
1.2 Reagents: Phosphorus tribromide ; 1 h, reflux
1.2 Reagents: Phosphorus tribromide ; 1 h, reflux
Referencia
- A facile synthesis of 2,3,6,7-tetrabromonaphthalene diimides toward new π-extended naphthalene diimidesTetrahedron Letters, 2013, 54(18), 2271-2273,
Métodos de producción 14
Condiciones de reacción
1.1 Solvents: Acetic acid ; 0.5 h, 120 °C; 120 °C → rt
1.2 Reagents: Water
1.3 Reagents: Phosphorus tribromide Solvents: Toluene ; 3 h, reflux; reflux → rt
1.4 Reagents: Water
1.2 Reagents: Water
1.3 Reagents: Phosphorus tribromide Solvents: Toluene ; 3 h, reflux; reflux → rt
1.4 Reagents: Water
Referencia
- Thia-conjugated compound with naphthalene tetracarboxylic acid diimide as core, preparation method and application, China, , ,
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Raw materials
- octan-1-amine
- 4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
- 1,4,5,8-Naphthalenetetracarboxylic dianhydride
- 2,3,6,7-Tetrabromo-4,8-bis[(octylamino)carbonyl]-1,5-naphthalenedicarboxylic acid
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Preparation Products
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Literatura relevante
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:954374-43-7)4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Pureza:99%/99%
Cantidad:250mg/1g
Precio ($):157/418